molecular formula C15H11NO2 B14716892 6-Amino-3-benzylidene-2-benzofuran-1(3H)-one CAS No. 15298-18-7

6-Amino-3-benzylidene-2-benzofuran-1(3H)-one

Cat. No.: B14716892
CAS No.: 15298-18-7
M. Wt: 237.25 g/mol
InChI Key: ARKBJHIQKQNVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-benzylidene-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-benzylidene-2-benzofuran-1(3H)-one typically involves the condensation of appropriate benzofuran derivatives with benzylidene compounds. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the benzylidene moiety.

    Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-benzylidene-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the benzylidene moiety to form saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or benzylidene groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran derivatives with reduced benzylidene groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications due to its unique structure.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-benzylidene-2-benzofuran-1(3H)-one would depend on its specific interactions with biological targets. Generally, such compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor functions.

    Affect Cellular Pathways: Influence signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-benzofuran-1(3H)-one: Lacks the benzylidene group.

    3-Benzylidene-2-benzofuran-1(3H)-one: Lacks the amino group.

    6-Amino-3-benzylidene-2-benzofuran-1(3H)-one Derivatives: Compounds with different substituents on the benzofuran ring.

Uniqueness

This compound is unique due to the presence of both amino and benzylidene groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

15298-18-7

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

6-amino-3-benzylidene-2-benzofuran-1-one

InChI

InChI=1S/C15H11NO2/c16-11-6-7-12-13(9-11)15(17)18-14(12)8-10-4-2-1-3-5-10/h1-9H,16H2

InChI Key

ARKBJHIQKQNVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.